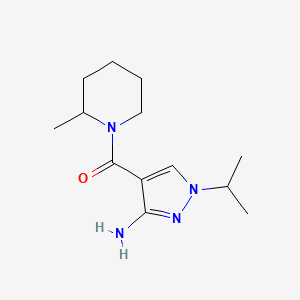![molecular formula C14H22FN5 B11739325 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739325.png)
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、2つのピラゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンの合成は、一般的に複数段階の有機反応を伴います。このプロセスは、ピラゾール環の調製から始まり、続いてフルオロエチル基とプロピル基の導入が行われます。これらの反応で使用される一般的な試薬には、ヒドラジン、アセト酢酸エチル、およびさまざまなアルキルハライドが含まれます。反応条件は、多くの場合、高い収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法
この化合物の工業生産は、自動反応器を使用した大規模合成を伴う可能性があります。このプロセスは、効率、コスト効率、および安全性のために最適化されます。重要な考慮事項には、溶媒の選択、反応時間、および最終製品が業界基準を満たしていることを保証する精製方法が含まれます。
化学反応の分析
反応の種類
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この反応は、酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去するか、二重結合を還元することができます。
置換: この反応は、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、特定の温度、溶媒、および触媒を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、一方還元はアルコールまたはアルカンを生成する可能性があります。
科学研究への応用
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、またはその他のタンパク質を含み得ます。この化合物は、これらの標的に結合して活性を調節することにより、その効果を発揮し、細胞プロセスと経路の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
- {[1-(2-クロロエチル)-1H-ピラゾール-3-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミン
- {[1-(2-ブロモエチル)-1H-ピラゾール-3-イル]メチル}[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミン
独自性
[1-(2-フルオロエチル)-1H-ピラゾール-3-イル]メチル[(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチル]アミンにおけるフルオロエチル基の存在は、類似の化合物と区別されます。この基は、化合物の反応性、安定性、および生物活性を影響を与える可能性があり、特定の用途でユニークで、より効果的になる可能性があります。
類似化合物との比較
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine distinguishes it from similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, making it unique and potentially more effective in certain applications.
特性
分子式 |
C14H22FN5 |
|---|---|
分子量 |
279.36 g/mol |
IUPAC名 |
1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-3-6-20-14(9-12(2)17-20)11-16-10-13-4-7-19(18-13)8-5-15/h4,7,9,16H,3,5-6,8,10-11H2,1-2H3 |
InChIキー |
LXKMTMLDBPKMOT-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739267.png)
![2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)
![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)


![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739304.png)
![Methyl 2-{[(dimethylamino)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11739311.png)
![pentyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739321.png)
